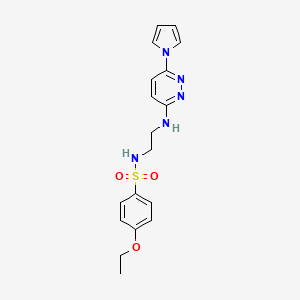
1-(2-Chloro-6-nitrophenyl)piperidine
Übersicht
Beschreibung
1-(2-Chloro-6-nitrophenyl)piperidine is a chemical compound with the CAS Number: 3970-42-1 . It has a molecular weight of 240.69 and its IUPAC name is 1-(2-chloro-6-nitrophenyl)piperidine . The compound is typically 98% pure .
Molecular Structure Analysis
The linear formula of 1-(2-Chloro-6-nitrophenyl)piperidine is C11H13ClN2O2 . The InChI code is 1S/C11H13ClN2O2/c12-9-5-4-6-10(14(15)16)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 .Wissenschaftliche Forschungsanwendungen
Ionic Liquid Effects on Aminolysis
- Ionic Liquid Influence : The study by Millán et al. (2013) explores the reaction of p-nitrophenyl acetate with piperidine in different solvents, including ionic liquids. This research highlights the impact of the solvent medium on the rate and mechanism of aminolysis reactions involving piperidine (Millán et al., 2013).
Nucleophilic Substitution Reactions
- Unexpected Product Formation : Nasielski and Rypens (1991) reported the formation of an unexpected disubstitution product, 6-nitro-2,3-di-piperidinoquinoxaline, from the reaction of excess piperidine with 2-chloro-7-nitroquinoxaline. This study provides insight into unusual nucleophilic substitution reactions involving nitrophenyl substituted piperidines (Nasielski & Rypens, 1991).
Piperidine Nitroxyl Radicals
- Antioxidant Applications : Sakai et al. (2010) investigated piperidine nitroxyl radicals, particularly focusing on 2,2,6,6-tetramethylpiperidin-4-one compounds. Their study revealed the potential of these radicals in various applications, including as antioxidants, contrast agents, and spin probes (Sakai et al., 2010).
Aromatic Substitution Reactions
- Kinetic Studies of Substitution : Pietra et al. (1968) conducted a detailed study on the aromatic substitution reactions by piperidine, demonstrating the dependence of kinetic deuterium isotope effect on the group displaced. This research is significant for understanding the reaction mechanisms of substituted piperidines (Pietra et al., 1968).
Crystallographic Studies
- Structural Characterization : The work of Gzella et al. (1999) on azole derivatives, involving piperidine, provides valuable structural insights through X-ray crystallography. This research is crucial for understanding the molecular configuration and interaction of nitropiperidinoimidazolderivates (Gzella et al., 1999).
Radical Scavenging Studies
- Peroxynitrite and Superoxide Quantification : Dikalov et al. (1997) examined the reaction of hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine with peroxynitrite and superoxide radicals. This study contributes to the understanding of reactive oxygen species and their interactions with piperidine derivatives (Dikalov et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chloro-6-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-5-4-6-10(14(15)16)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSUFPYKBRXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-nitrophenyl)piperidine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2462298.png)
![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

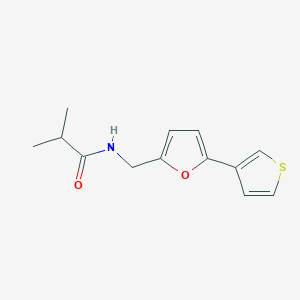
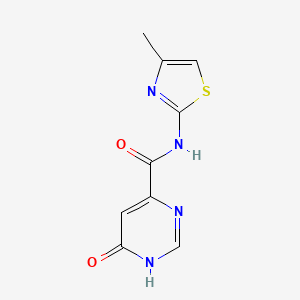
![Ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2462307.png)
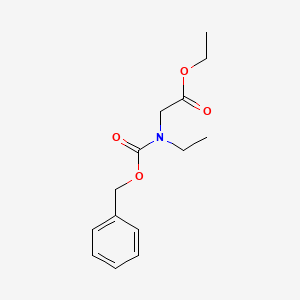
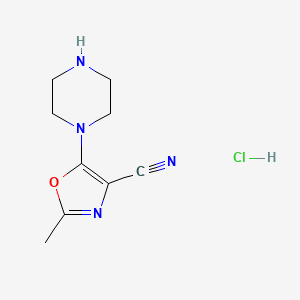
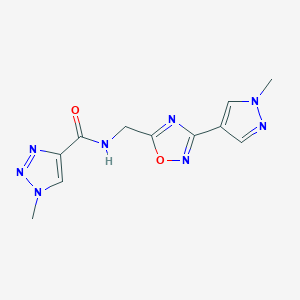
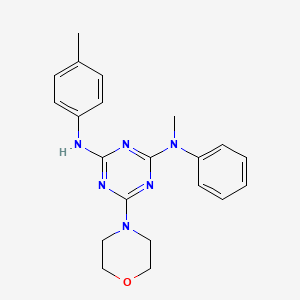
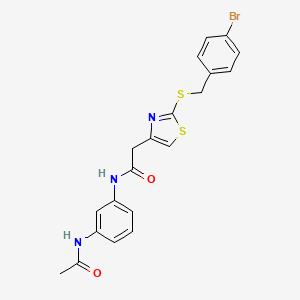
![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2462315.png)

